2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol
Description
Properties
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO/c17-15-11(8-12-13(21-15)5-2-6-14(12)22)9-3-1-4-10(7-9)16(18,19)20/h1-8,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMQCTFJIYQIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C3C=CC=C(C3=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and 3-(trifluoromethyl)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-chloroquinoline with 3-(trifluoromethyl)phenylboronic acid. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to obtain the final product, this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro group at position 2 undergoes substitution under basic or catalytic conditions:
Methoxy Substitution
Reaction : Substitution with sodium methoxide in methanol.
Conditions :
-
Solvent: Methanol
-
Base: NaOMe (5.4 M)
-
Temperature: 20°C (prolonged) or reflux (accelerated)
-
Time: 48 hours (ambient) or 18 hours (reflux)
Outcome :
| Starting Material | Product | Yield | Reference |
|-------------------|---------|-------|-----------|
| 2-Chloro-3-trifluoromethyl-pyridine | 2-Methoxy-3-trifluoromethyl-pyridine | 89% | , |
This reaction demonstrates the feasibility of replacing chlorine with nucleophiles like methoxide. The trifluoromethyl group’s electron-withdrawing effect activates the chloro substituent for substitution .
Suzuki-Miyaura Cross-Coupling
The chloro group participates in palladium-catalyzed cross-coupling reactions:
Biaryl Formation
Reaction : Coupling with aryl boronic acids.
Conditions :
-
Catalyst: Pd(PPh₃)₄
-
Base: CsF
-
Solvent: Dioxane/water
-
Heating: Microwave at 140°C for 15 minutes
Example :
| Boronic Acid | Product | Yield | Reference |
|--------------|---------|-------|-----------|
| 4-Carboxy-3-nitro-phenyl boronic acid | 2-Nitro-4-(3-trifluoromethyl-pyridin-2-yl)-benzoic acid | Not reported | |
The reaction highlights compatibility with electron-deficient boronic acids under microwave conditions .
Functionalization of the Hydroxyl Group
The hydroxyl group at position 5 undergoes derivatization:
O-Alkylation/Acylation
Reaction : Alkylation with alkyl halides or acylation with anhydrides.
Conditions :
-
Base: NaOH or NaH
-
Solvent: DMF or THF
-
Temperature: 0–25°C
Hypothetical Example :
| Reagent | Product | Application |
|---------|---------|-------------|
| Methyl iodide | 5-Methoxy derivative | Enhanced lipophilicity for biological studies |
While direct examples are absent in the provided sources, analogous quinolinol derivatives (e.g., pyrano[2,3-b]quinolin-2-ones) form via condensation with acetic acid/sodium acetate .
Cyclization Reactions
The hydroxyl group facilitates cyclization to fused heterocycles:
Pyranoquinoline Formation
Reaction : Acid-catalyzed cyclization with α,β-unsaturated carbonyl compounds.
Conditions :
-
Catalyst: Acetic acid
-
Additive: Sodium acetate
-
Temperature: Reflux
Outcome :
| Starting Material | Product | Yield | Reference |
|-------------------|---------|-------|-----------|
| 2-Chloro-3-formylquinoline | Pyrano[2,3-b]quinolin-2-one | Not reported | |
This suggests potential for synthesizing tricyclic systems via intramolecular cyclization .
Electrophilic Aromatic Substitution
The electron-rich quinoline core undergoes substitution, directed by the trifluoromethyl group:
Nitration/Sulfonation
Reaction : Nitration at activated positions.
Conditions :
-
Reagent: HNO₃/H₂SO₄
-
Temperature: 0–50°C
Hypothetical Outcome :
| Position | Product | Rationale |
|----------|---------|-----------|
| C-6 or C-8 | Nitro derivative | Trifluoromethyl group meta-directing |
No direct examples exist in the sources, but similar trifluoromethyl-substituted quinolines undergo nitration at positions ortho/para to the directing group .
Reductive Dehalogenation
The chloro group is susceptible to reduction:
Hydrodechlorination
Reaction : Catalytic hydrogenation.
Conditions :
-
Catalyst: Pd/C or Raney Ni
-
Solvent: Ethanol/THF
-
Pressure: H₂ (1–3 atm)
Outcome :
| Starting Material | Product | Yield | Reference |
|-------------------|---------|-------|-----------|
| 2-Chloro-3-trifluoromethyl-pyridine | 3-Trifluoromethyl-pyridine | Not reported | |
This reaction is critical for modifying the core structure while retaining the trifluoromethyl group .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol serves as a building block for synthesizing more complex organic molecules. Its synthesis typically involves the Suzuki-Miyaura coupling reaction, which allows the formation of diverse derivatives with tailored properties.
Biology
The compound has been studied extensively for its potential biological activities , particularly in antimicrobial and anticancer research:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) indicate effectiveness comparable to standard antibiotics like norfloxacin .
- Anticancer Activity : Research indicates that the compound may inhibit cell proliferation in cancer cell lines, promoting apoptosis through interactions with specific enzymes involved in growth pathways. A study highlighted its superior efficacy compared to other quinoline derivatives in inhibiting cancer cell growth .
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to target specific enzymes or receptors makes it a candidate for developing new therapeutics aimed at diseases such as cancer and infections .
Industry
The compound is also utilized in industrial applications for developing new materials with unique properties, such as high thermal stability and resistance to degradation. These characteristics are valuable in producing advanced materials for various technological applications .
Case Study 1: Antimicrobial Efficacy
A study by Moneer et al. (2016) synthesized various quinoline derivatives, including this compound. The derivatives were tested against bacterial strains, revealing significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Anticancer Potential
In research conducted by Sabitha et al., the compound was evaluated alongside other quinoline derivatives for anticancer activity. It demonstrated an IC50 value indicating superior efficacy compared to existing treatments, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the modulation of various biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)phenol
- 2-Chloro-3,5-difluorophenol
- 2-Chloro-5-(trifluoromethyl)benzoic acid
Uniqueness
2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol is unique due to the presence of both the quinoline and trifluoromethyl groups. This combination imparts enhanced chemical stability, biological activity, and potential for diverse applications compared to other similar compounds.
Biological Activity
2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a quinoline backbone with a chlorine atom and a trifluoromethyl group, which enhance its chemical stability and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's interaction with biological targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin .
2. Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Its mechanism of action is believed to involve the inhibition of specific enzymes related to cell proliferation and survival pathways. In a study evaluating various quinoline derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes involved in metabolic pathways critical for cancer cell growth.
- Receptor Modulation : The compound may also act as an allosteric modulator of certain G-protein-coupled receptors (GPCRs), which play vital roles in cellular signaling and homeostasis .
Case Study 1: Antimicrobial Efficacy
A study conducted by Moneer et al. (2016) synthesized a series of quinoline derivatives, including this compound. The derivatives were tested against various bacterial strains, revealing significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Anticancer Potential
In another investigation published by Sabitha et al., the compound was evaluated alongside other quinoline derivatives for anticancer activity. It was found to inhibit cell proliferation in cancer cell lines with an IC50 value that demonstrated superior efficacy compared to several existing treatments .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-Chloroquinoline | Structure | Moderate | Low |
| 2-Chloro-3-(trifluoromethyl)phenol | Structure | High | Moderate |
| This compound | Structure | High | High |
This table illustrates that while other compounds exhibit some biological activity, this compound stands out due to its potent antimicrobial and anticancer effects.
Q & A
Q. What are the standard synthetic routes for 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol, and how are key intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted anilines with trifluoromethyl-containing ketones or aldehydes, followed by chlorination. For example, fluorinated quinoline derivatives are often prepared using a "Watering Protocol" (slow addition of aqueous reagents to control regioselectivity) . Key intermediates, such as trifluoromethylphenyl-substituted precursors, are characterized via , , and NMR to confirm substituent positions and purity. Mass spectrometry (HRMS) is critical for verifying molecular weights .
Q. How can researchers validate the structural assignment of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis : NMR is essential for identifying the trifluoromethyl group (δ ≈ -60 to -70 ppm). NMR helps resolve aromatic proton splitting patterns (e.g., coupling constants for quinoline protons).
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software resolves ambiguities in regiochemistry, especially for distinguishing between positional isomers (e.g., 3- vs. 4-substituted phenyl groups).
- IR Spectroscopy : Confirms the presence of hydroxyl (-OH) and C-Cl stretches (~3400 cm and ~550 cm, respectively) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges when introducing the trifluoromethyl group to the quinoline scaffold?
- Methodological Answer :
- Directing Groups : Use meta-directing substituents (e.g., -Cl) to guide trifluoromethylation to the desired position. For example, chlorination at the 2-position of quinoline directs electrophilic trifluoromethylation to the 3-position .
- Transition Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) with boronic esters (e.g., 2-chloro-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester) enables precise functionalization .
- Computational Modeling : DFT calculations predict electronic effects of substituents to optimize reaction conditions for regioselective synthesis .
Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?
- Methodological Answer :
- Systematic Solubility Screening : Use Hansen solubility parameters (HSPs) to identify solvents with similar polarity/dispersion/hydrogen-bonding profiles. For example, DMSO and DMF often dissolve polar fluorinated quinolines due to strong dipole interactions .
- Crystallization Studies : Vary solvent mixtures (e.g., CHCl/hexane) to isolate polymorphs and correlate solubility with crystal packing motifs .
- Thermogravimetric Analysis (TGA) : Quantify solvent retention in crystalline forms, which may explain discrepancies in reported solubility .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate closely related impurities (e.g., dechlorinated byproducts) .
- Fluorous Solid-Phase Extraction (F-SPE) : Exploit the high fluorine content of the compound for selective retention on fluorous-functionalized silica .
- Recrystallization Optimization : Screen solvents like ethyl acetate/hexane or THF/water to maximize yield and purity while minimizing trifluoromethyl group hydrolysis .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting bioactivity data for this compound in different assay systems?
- Methodological Answer :
- Assay Validation : Confirm compound stability in each assay buffer (e.g., pH 7.4 vs. acidic conditions) using LC-MS to detect degradation products .
- Meta-Analysis : Compare logP values and membrane permeability (e.g., PAMPA assay) to assess cellular uptake differences. The trifluoromethyl group increases lipophilicity, which may enhance activity in lipid-rich environments .
- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to account for variations in IC values caused by solvent effects (e.g., DMSO concentration) .
Experimental Design
Q. What in silico tools are recommended for predicting the reactivity and stability of this compound?
- Methodological Answer :
- Quantum Chemistry Software (Gaussian, ORCA) : Calculate Fukui indices to identify electrophilic/nucleophilic sites prone to hydrolysis or oxidation .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide structural modifications for improved stability .
- Cheminformatics Platforms (ChemAxon, Schrodinger) : Predict pKa (e.g., hydroxyl group ~9–10) and logD values to optimize formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
